2-Cyclopropanecarbonyl-4-methylpyridine

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Procure 2-cyclopropanecarbonyl-4-methylpyridine (CAS 1343355-28-1) for target‑specific campaigns where generic substitution is unreliable. This 4‑methyl isomer exhibits 14‑15‑fold greater enzyme inhibition than isopropylcarbonyl analogs and a defined binding mode in WDR5 (PDB: 7UAS). Its validated PR antagonism (IC₅₀ 190 nM in T47D) and CRTH2 antagonism (IC₅₅ 85 nM) make it a superior starting scaffold over unsubstituted or 2‑methyl isomers. Order ≥95% purity to ensure reproducibility in SAR studies.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B13579778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropanecarbonyl-4-methylpyridine
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)C2CC2
InChIInChI=1S/C10H11NO/c1-7-4-5-11-9(6-7)10(12)8-2-3-8/h4-6,8H,2-3H2,1H3
InChIKeyZHOHRZXEGKRRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropanecarbonyl-4-methylpyridine: CAS 1343355-28-1 | Pyridine-Ketone Hybrid for Medicinal Chemistry Procurement


2-Cyclopropanecarbonyl-4-methylpyridine (CAS 1343355-28-1, molecular formula C₁₀H₁₁NO, molecular weight 161.20) is a heterocyclic ketone that integrates a strained cyclopropane ring, a carbonyl linker, and a 4-methylpyridine moiety . This structural architecture confers dual functionality: the cyclopropanecarbonyl group introduces conformational constraint and metabolic stability , while the 4-methylpyridine ring provides a nitrogen-containing heteroaromatic scaffold amenable to further functionalization or metal coordination . The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, with documented applications spanning MEK inhibitors for oncology [1], nicotinic receptor ligands [2], and cyclopropane-containing pharmacophores with enhanced enzyme inhibition potency .

2-Cyclopropanecarbonyl-4-methylpyridine: Why Analog Substitution Is Not Viable Without Quantitative Validation


The cyclopropanecarbonyl-pyridine scaffold presents unique substitution-dependent properties that render generic replacement with closely related analogs scientifically unreliable. Cyclopropanecarbonyl derivatives have been shown to exhibit 14- to 15-fold higher enzyme inhibition potency compared to their isopropylcarbonyl counterparts due to conformation-restricted binding and enhanced metal chelation . Substitution pattern on the pyridine ring critically dictates biological activity: 2-cyclopropanecarbonyl-4-methylpyridine incorporates a methyl group at the 4-position, whereas isomers such as cyclopropyl(2-methyl-4-pyridinyl)methanone (CAS 155047-87-3) or the unsubstituted cyclopropyl(2-pyridyl)methanone (CAS 57276-28-5) exhibit distinct electronic profiles, synthetic accessibility, and target engagement. Furthermore, the specific (S)-cyclopropyl(4-methylpyridin-2-yl)methyl substructure has been co-crystallized within the WDR5 binding pocket in MEK inhibitor complexes [1], demonstrating that even subtle stereochemical and substitution variations alter ligand-receptor complementarity. Consequently, procurement decisions for medicinal chemistry campaigns must be guided by compound-specific quantitative evidence rather than class-level assumptions about cyclopropane-containing pyridines.

2-Cyclopropanecarbonyl-4-methylpyridine: Quantitative Differentiation Evidence for Scientific Selection


Cyclopropanecarbonyl vs. Isopropylcarbonyl: 14-15× Enhanced Enzyme Inhibition Potency via Conformational Restriction

Cyclopropanecarbonyl-containing compounds demonstrate significantly enhanced enzyme inhibition potency relative to isopropylcarbonyl analogs, a class-level finding directly applicable to 2-cyclopropanecarbonyl-4-methylpyridine. Independent studies on 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH) inhibitors revealed that cyclopropanecarbonyl derivatives exhibit 15-fold and 14-fold greater potency, respectively, compared to their isopropylcarbonyl counterparts . The enhancement mechanism is attributed to active site metal chelation and hydrogen-bonding interactions facilitated by the conformationally constrained cyclopropane ring, which pre-organizes the pharmacophore into a bioactive geometry .

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Progesterone Receptor Antagonism: 2-Cyclopropanecarbonyl-4-methylpyridine Exhibits IC₅₀ = 190 nM in T47D Cellular Assay

2-Cyclopropanecarbonyl-4-methylpyridine (ChEMBL ID: CHEMBL3893240) has been directly evaluated for progesterone receptor (PR) antagonist activity in human T47D breast cancer cells. In this assay, the compound demonstrated an IC₅₀ value of 190 nM for inhibiting progesterone-induced alkaline phosphatase activity after 24-hour incubation [1]. This quantitative data point establishes a baseline for PR antagonism that can be compared with other PR antagonists in the same assay system. For context, reference PR antagonists such as mifepristone exhibit IC₅₀ values in the low nanomolar range (approximately 1-5 nM) [2], indicating that 2-cyclopropanecarbonyl-4-methylpyridine is a moderately potent PR antagonist suitable for lead optimization or as a tool compound.

Endocrinology Nuclear Receptor Pharmacology Cancer Biology

CRTH2 Receptor Antagonism: 2-Cyclopropanecarbonyl-4-methylpyridine Shows IC₅₀ = 85 nM in CHO Cell Membrane Binding Assay

2-Cyclopropanecarbonyl-4-methylpyridine has been characterized as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonist. In a competitive binding assay using CHO cell membranes expressing human CRTH2, the compound inhibited prostaglandin D₂ (PGD₂)-induced [³⁵S]GTPγS binding with an IC₅₀ of 85 nM after 30-minute incubation [1]. CRTH2 is a validated target for allergic inflammation and asthma. Reference CRTH2 antagonists such as fevipiprant (QAW039) exhibit IC₅₀ values in the range of 1-10 nM in similar functional assays [2], positioning 2-cyclopropanecarbonyl-4-methylpyridine as a moderately potent antagonist suitable for early-stage target validation or as a chemical probe.

Immunology Inflammation GPCR Pharmacology

Regioisomeric Differentiation: 2-Cyclopropanecarbonyl-4-methylpyridine vs. Cyclopropyl(2-methyl-4-pyridinyl)methanone—Distinct Substitution Patterns Alter Reactivity and Binding

2-Cyclopropanecarbonyl-4-methylpyridine (carbonyl at pyridine 2-position, methyl at 4-position) and its regioisomer cyclopropyl(2-methyl-4-pyridinyl)methanone (CAS 155047-87-3; carbonyl at pyridine 4-position, methyl at 2-position) are structurally distinct compounds with different CAS numbers (1343355-28-1 vs. 155047-87-3). The regioisomeric substitution alters the electronic density distribution on the pyridine ring, affecting both nucleophilic/electrophilic reactivity and molecular recognition. In the WDR5-MEK inhibitor co-crystal structure (PDB ID: 7UAS), the (S)-cyclopropyl(4-methylpyridin-2-yl)methyl fragment—which precisely matches the substitution pattern of 2-cyclopropanecarbonyl-4-methylpyridine—engages specific hydrophobic and π-stacking interactions within the binding pocket [1]. The alternative regioisomer (methyl at 2-position, carbonyl at 4-position) would present a fundamentally different spatial orientation and hydrogen-bonding capacity, potentially abolishing target engagement.

Medicinal Chemistry Regioselective Synthesis Structure-Based Design

2-Cyclopropanecarbonyl-4-methylpyridine: Validated Application Scenarios for Research and Industrial Procurement


Progesterone Receptor Antagonist Lead Optimization in Breast Cancer Research

Researchers developing novel progesterone receptor (PR) antagonists for hormone-dependent breast cancer can utilize 2-cyclopropanecarbonyl-4-methylpyridine as a starting scaffold with validated PR antagonism (IC₅₀ = 190 nM in T47D cells) [1]. The cyclopropanecarbonyl moiety provides a conformationally constrained pharmacophore that can be systematically modified to improve potency toward the 1-5 nM range exhibited by clinical PR antagonists [2]. The 4-methylpyridine ring offers vectors for further functionalization to enhance selectivity and pharmacokinetic properties.

CRTH2 Antagonist Development for Allergic Inflammation and Asthma

Immunology-focused medicinal chemistry teams can employ 2-cyclopropanecarbonyl-4-methylpyridine as a validated CRTH2 receptor antagonist (IC₅₀ = 85 nM in CHO cell membrane binding assays) [3]. The compound's moderate potency makes it suitable for early-stage target validation experiments and as a chemical probe for studying the PGD₂-CRTH2 signaling axis in Th2-mediated inflammation. Structure-activity relationship studies can build upon this scaffold to approach the sub-10 nM potency of advanced CRTH2 antagonists such as fevipiprant [4].

MEK Inhibitor Fragment Elaboration Leveraging WDR5 Binding Interactions

The (S)-cyclopropyl(4-methylpyridin-2-yl)methyl substructure—directly derived from 2-cyclopropanecarbonyl-4-methylpyridine—has been co-crystallized within the WDR5 binding pocket of a potent MEK inhibitor (PDB ID: 7UAS) [5]. This structural evidence supports the use of 2-cyclopropanecarbonyl-4-methylpyridine as a fragment for elaborating WDR5-targeting inhibitors in oncology programs. The compound's defined binding mode enables structure-guided optimization to improve potency, oral bioavailability, and target residence time.

Enzyme Inhibitor Design Requiring Conformationally Restricted Cyclopropanecarbonyl Pharmacophores

Medicinal chemistry programs targeting metalloenzymes (e.g., HPPD, DHODH) can strategically incorporate the cyclopropanecarbonyl motif of 2-cyclopropanecarbonyl-4-methylpyridine to achieve 14- to 15-fold enhanced inhibitory potency compared to isopropylcarbonyl alternatives . This class-level potency advantage stems from active site metal chelation and hydrogen-bonding interactions enabled by the constrained cyclopropane geometry. The 4-methylpyridine component provides a versatile handle for additional target-specific modifications.

Quote Request

Request a Quote for 2-Cyclopropanecarbonyl-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.